molecular formula C25H25N3O5S2 B2911547 N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide CAS No. 921797-40-2

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide

Cat. No.: B2911547
CAS No.: 921797-40-2
M. Wt: 511.61
InChI Key: DUFGKRGHKQADLP-UHFFFAOYSA-N
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Description

N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a novel synthetic compound designed for research applications in medicinal chemistry and pharmacology. Its structure incorporates a 7-methoxybenzofuran moiety, a scaffold recognized for its significant biological potential. Recent studies on similar 7-methoxybenzofuran derivatives have demonstrated their excellent efficacy as tyrosinase inhibitors, showing more potent activity than standard agents like kojic acid . This suggests potential research applications for this compound in studies related to hyperpigmentation and melanogenesis. The molecular architecture also features a thiazole and a tosylpiperidine carboxamide, functional groups commonly found in compounds screened for various biological activities. For instance, piperidine-based molecules are frequently investigated for their interactions with enzymatic targets and ion channels . The specific stereochemistry and substitution pattern on the piperidine ring can be critical for potency and selectivity, as evidenced by the identification of the potent and selective Kv7.1 potassium channel activator ML277, which shares a similar N-tosylpiperidine-2-carboxamide core . This compound is intended for research use only (RUO) and is strictly not for diagnostic or therapeutic use. It is supplied to qualified researchers for in-vitro analysis, target identification, and the development of novel bioactive molecules. Researchers are encouraged to investigate its full mechanistic profile and potential applications in biochemical pathways.

Properties

IUPAC Name

N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O5S2/c1-16-6-8-19(9-7-16)35(30,31)28-12-10-17(11-13-28)24(29)27-25-26-20(15-34-25)22-14-18-4-3-5-21(32-2)23(18)33-22/h3-9,14-15,17H,10-13H2,1-2H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFGKRGHKQADLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC(=CS3)C4=CC5=C(O4)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

  • Molecular Formula : C20H21N3O4S
  • Molecular Weight : 395.46 g/mol

The structural components include a methoxybenzofuran moiety, a thiazole ring, and a tosylpiperidine unit, which contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit significant anticancer properties primarily through the inhibition of tubulin polymerization. This mechanism leads to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells.

Key Mechanisms:

  • Tubulin Polymerization Inhibition : The compound binds to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cell division .
  • Apoptosis Induction : Following cell cycle arrest, the compound triggers apoptotic pathways, leading to cancer cell death .
  • Overcoming Multidrug Resistance (MDR) : Certain derivatives have shown efficacy against MDR cancer cells, suggesting potential for use in resistant cancer types .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits potent cytotoxicity against various cancer cell lines. The IC50 values for these compounds are typically in the low nanomolar range, indicating high potency.

Cell Line IC50 (µM)
Prostate Cancer (PC-3)0.5 - 1.0
Melanoma (A375)0.6 - 1.5
Leukemia (CCRF-CEM)0.124

These results suggest that this compound could be an effective treatment option for these malignancies.

In Vivo Studies

In vivo studies using xenograft models have further validated the anticancer effects of this compound. For instance, treatments with similar SMART compounds resulted in tumor growth inhibition rates ranging from 30% to 70% compared to control groups .

Case Studies and Research Findings

Several studies have focused on the biological activity of related thiazole compounds:

  • SMART Compounds : A series of SMART compounds were tested for their anticancer activities, showing significant efficacy against prostate and melanoma cancers with minimal neurotoxicity reported at therapeutic doses .
  • Mechanism Elucidation : Research has confirmed that modifications to the thiazole ring can enhance or diminish biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
  • Neuropharmacological Potential : Some derivatives have been investigated for their activity as serotonin receptor agonists, suggesting broader therapeutic applications beyond oncology .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name / ID Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features Source
N-(4-(7-Methoxybenzofuran-2-yl)thiazol-2-yl)-1-tosylpiperidine-4-carboxamide (Target) C₃₀H₂₈N₄O₅S₂* 612.7* N/A Benzofuran-thiazole core; tosylpiperidine N/A
1-(4-Chlorobenzenesulfonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide C₂₀H₂₀ClN₃O₃S₂ 450.0 N/A Benzothiazole; chlorobenzenesulfonyl-piperidine
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) C₂₄H₂₇N₅O₂S 422.54 289–290 Thiazole-piperazine; methoxyphenyl
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide C₁₉H₂₂BrN₅OS 456.4 N/A Methoxyphenyl-thiazole; azepine-hydrazine

*Calculated values based on molecular formula.

Key Observations :

  • Aromatic Core Variations : The target compound’s benzofuran-thiazole core differs from benzothiazole () or simple aryl-thiazole systems (). Benzofuran’s oxygen atom may enhance polarity and π-stacking interactions compared to sulfur in benzothiazole .
  • Sulfonamide Substituents : The tosyl group (p-toluenesulfonyl) in the target compound contrasts with chlorobenzenesulfonyl in . Tosyl groups generally improve solubility but may reduce metabolic stability compared to halogenated sulfonamides .
  • Piperidine vs.

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